Teuquadrin B

Beschreibung

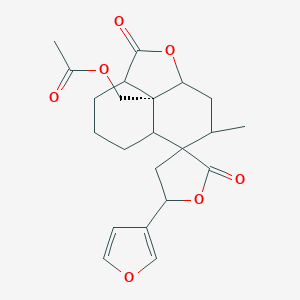

Teuquadrin B is a neo-clerodane diterpenoid first isolated from the acetone extract of Teucrium quadrifarium Buch-Ham (a member of the Lamiaceae family) in 1993 . Its molecular formula is C₂₂H₂₆O₇, with a molecular weight of 402.45 g/mol. The compound crystallizes as colorless acicular crystals, exhibiting a melting point of 236–239°C and an optical rotation of [α]D +46.27° (c = 0.13, CHCl₃) . Structurally, it belongs to the neo-clerodane subclass, characterized by a bicyclic diterpene skeleton with oxygenated functional groups. Its identification was confirmed via spectroscopic methods (e.g., NMR, IR, and mass spectrometry) .

Eigenschaften

CAS-Nummer |

152273-11-5 |

|---|---|

Molekularformel |

C22H26O7 |

Molekulargewicht |

402.4 g/mol |

IUPAC-Name |

[(12S)-5'-(furan-3-yl)-10-methyl-2',3-dioxospiro[2-oxatricyclo[6.3.1.04,12]dodecane-9,3'-oxolane]-12-yl]methyl acetate |

InChI |

InChI=1S/C22H26O7/c1-12-8-18-22(11-27-13(2)23)15(19(24)29-18)4-3-5-17(22)21(12)9-16(28-20(21)25)14-6-7-26-10-14/h6-7,10,12,15-18H,3-5,8-9,11H2,1-2H3/t12?,15?,16?,17?,18?,21?,22-/m1/s1 |

InChI-Schlüssel |

JDOMQBSSCDNCMN-LUHFWGALSA-N |

SMILES |

CC1CC2C3(C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)COC(=O)C |

Isomerische SMILES |

CC1CC2[C@@]3(C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)COC(=O)C |

Kanonische SMILES |

CC1CC2C3(C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)COC(=O)C |

Synonyme |

teuquadrin B |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Teuquadrin B shares structural and biosynthetic similarities with other neo-clerodane diterpenoids isolated from Teucrium species. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Teuquadrin B with Related Compounds

Key Structural Differences

Oxygenation Patterns : Teuquadrin B differs from teucvidin and 12-epi-teucvidin in the position of oxygenated groups. While teucvidin has an epoxy group at C-8/C-9, Teuquadrin B features a distinct hydroxylation at C-6 and a methyl ester at C-19 .

Stereochemistry : The epimeric configuration at C-12 in 12-epi-teucvidin results in divergent biological activities compared to Teuquadrin B .

Functional Groups : Unlike 19-acetyl-teuspinin, which has an acetylated hydroxyl group at C-19, Teuquadrin B lacks this modification but includes a unique methyl ester .

Functional Comparison

- Bioactivity: While Teuquadrin B’s pharmacological profile remains understudied, related compounds like teucvidin and 19-acetyl-teuspinin demonstrate cytotoxic and anti-inflammatory effects, respectively .

- Biosynthetic Pathways : Neo-clerodanes like Teuquadrin B are derived from geranylgeranyl pyrophosphate (GGPP), but divergence in oxidation and cyclization steps leads to structural variability .

Q & A

How to formulate a research question on Teuquadrin B's biochemical mechanisms?

Begin by conducting a systematic literature review to identify gaps in understanding its molecular targets or pathways. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses a specific, measurable gap . For example, "How does Teuquadrin B modulate [specific pathway] in [cell type/organism] compared to existing analogs?"

Q. What methodologies are essential for initial characterization of Teuquadrin B?

Prioritize reproducible experimental designs, including dose-response assays, spectroscopic validation (e.g., NMR, mass spectrometry), and in vitro/in vivo toxicity profiling. Document protocols rigorously to enable replication, adhering to guidelines for chemical characterization .

Q. How to design a robust literature review for Teuquadrin B-related studies?

Use systematic review principles: (1) Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025), (2) Extract data on pharmacological outcomes, and (3) Synthesize findings using tools like PRISMA to map contradictions or consensus .

Q. What criteria should guide the selection of experimental models for Teuquadrin B?

Align models with the research question’s scope. For target validation, use cell lines with well-characterized receptors; for toxicity, employ OECD-compliant in vivo models. Justify choices based on prior studies of structurally similar compounds .

Advanced Research Questions

Q. How to resolve contradictions in Teuquadrin B's reported efficacy across studies?

Conduct a meta-analysis to compare variables such as dosage, model systems, and assay conditions. Use statistical tools (e.g., random-effects models) to quantify heterogeneity and identify confounding factors . For example, discrepancies in IC50 values may arise from differences in cell culture media or assay sensitivity.

Q. What strategies ensure reproducibility in Teuquadrin B synthesis and bioactivity testing?

Adopt open-science practices: (1) Deposit synthetic protocols in repositories like Zenodo, (2) Share raw spectral data and crystallographic files, and (3) Use standardized negative/positive controls across experiments . Reference established guidelines (e.g., Beilstein Journal’s experimental reporting standards) .

Q. How to integrate multi-omics data for mechanistic studies of Teuquadrin B?

Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., weighted gene co-expression networks). Validate hypotheses with functional assays (e.g., CRISPR knockdown of predicted targets) . Address noise by applying filters for false discovery rates (FDR < 0.05).

Q. What ethical considerations apply to in vivo studies of Teuquadrin B?

Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints and sample sizes. For human-derived samples, ensure informed consent and anonymization protocols, even in preclinical stages .

Methodological Guidance for Data Analysis

Q. How to analyze dose-dependent responses in Teuquadrin B experiments?

Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Validate with bootstrap resampling to estimate confidence intervals. Report variability metrics (e.g., SEM) and outliers .

Q. What statistical approaches are suitable for time-series data in Teuquadrin B pharmacokinetics?

Apply mixed-effects models to account for inter-individual variability. Use tools like NONMEM or R’s nlme package for compartmental analysis. Ensure transparency by publishing raw pharmacokinetic curves .

Handling Negative or Inconclusive Results

Q. How to interpret negative results in Teuquadrin B efficacy trials?

Distinguish between true inefficacy and methodological limitations (e.g., suboptimal dosing, model mismatch). Perform post hoc power analyses to assess whether sample sizes were adequate. Publish negative findings to reduce publication bias .

Q. What steps validate assay specificity when Teuquadrin B shows off-target effects?

Employ orthogonal assays (e.g., thermal shift assays for target engagement, siRNA validation) and counter-screens against related pathways. Cross-reference with cheminformatics tools (e.g., molecular docking) to predict binding promiscuity .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.